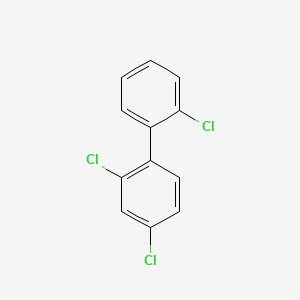

2,2',4-Trichlorobiphenyl

説明

Overview of Polychlorinated Biphenyls (PCBs) as Persistent Environmental Contaminants

Polychlorinated biphenyls (PCBs) are a group of synthetic organochlorine compounds that were manufactured for a variety of industrial applications, including as coolants and insulating fluids for electrical equipment, and as additives in plastics, paints, and carbonless copy paper. wikipedia.orgt3db.ca Their chemical formula is C₁₂H₁₀₋ₓClₓ. wikipedia.org Although their production was banned in many countries in the 1970s due to their environmental toxicity, PCBs remain a significant concern as persistent organic pollutants (POPs). wikipedia.orgopenaccessgovernment.org This persistence stems from their resistance to degradation, allowing them to accumulate in the environment, particularly in soil and sediments. openaccessgovernment.org

PCBs are fat-soluble, which leads to their bioaccumulation in the fatty tissues of living organisms. nih.govbrsmeas.org This results in biomagnification, where the concentration of PCBs increases at higher levels of the food chain. nih.govbrsmeas.org Consequently, top predators, including humans, can accumulate significant levels of these compounds. brsmeas.org The primary route of human exposure to PCBs is through the consumption of contaminated foods such as fish, meat, and dairy products. openaccessgovernment.orgnih.gov Inhalation of contaminated air, especially in indoor environments, is also recognized as a significant exposure pathway. openaccessgovernment.orgnih.gov

The global production of PCBs is estimated to have been around 1.2 million tons. wikipedia.org Even decades after their ban, these compounds are still present in the environment and in products manufactured before the ban. wikipedia.org The Stockholm Convention on Persistent Organic Pollutants, an international environmental treaty, targeted PCBs for elimination. wikipedia.orgbrsmeas.org

Significance of 2,2',4-Trichlorobiphenyl (PCB 28) as a Representative Congener in Environmental Research

Within the 209 distinct PCB congeners, this compound, also known as PCB 28, is a lower-chlorinated congener that holds particular importance in environmental research. nih.govtandfonline.com It is one of the six non-dioxin-like indicator congeners (along with PCBs 52, 101, 138, 153, and 180) frequently used to identify and quantify PCB contamination due to its widespread presence in environmental media and human tissues. tandfonline.com

PCB 28 was a component of several commercial PCB mixtures, known by trade names such as Aroclor. openaccessgovernment.orgnih.gov For instance, it was present in Aroclor 1016, 1242, 1248, and 1254. nih.gov Its prevalence in these mixtures has contributed to its ubiquitous distribution in the environment. tandfonline.com

The study of PCB 28 is crucial for understanding the fate and transport of lower-chlorinated PCBs. Research has shown that PCB 28 can be found in various environmental compartments, including urban and rural soils and the atmosphere. researchgate.net For example, a study in the Bohai Rim in China found the highest concentration of PCB 28 in urban soil. researchgate.net The transfer of PCB 28 between air and other environmental media is a dominant transport pathway. researchgate.net

Furthermore, the metabolism of PCB 28 is an active area of research. It can be metabolized by cytochrome P450 enzymes in the human body to form hydroxylated metabolites. nih.govnih.gov Understanding these metabolic pathways is essential for assessing the potential for bioactivation and the formation of more toxic compounds. nih.gov Recent studies have investigated the role of specific CYP enzymes, such as CYP1A2 and CYP2A6, in the metabolism of PCB 28. nih.govnih.gov

Chemical and Physical Properties of this compound (PCB 28)

| Property | Value |

| Chemical Formula | C₁₂H₇Cl₃ |

| Molecular Weight | 257.5 g/mol |

| CAS Number | 37680-66-3 |

| Appearance | Colorless to light yellow, thick, oily liquid or solid |

| Synonyms | PCB 28, 2,4-dichloro-1-(2-chlorophenyl)benzene |

This table is based on data from PubChem and the Toxin and Toxin Target Database. t3db.canih.gov

Research Findings on the Metabolism of this compound (PCB 28)

| Research Focus | Key Findings |

| Metabolic Activation by CYP2A6 | CYP2A6 plays a significant role in metabolizing PCB 28, leading to the formation of hydroxylated metabolites. This process can also induce cytotoxic and cytostatic effects. |

| Partial Dechlorination by CYP1A2 | Human CYP1A2 can mediate the partial dechlorination of PCB 28, forming a dichlorinated monohydroxylated metabolite in addition to its known trichlorinated metabolites. |

| Photochemical Degradation | Photolysis of higher-chlorinated PCBs can produce less chlorinated congeners, including intermediates that may lead to the formation of other PCB congeners. |

This table summarizes findings from various research articles. nih.govnih.govpaint.org

Structure

3D Structure

特性

IUPAC Name |

2,4-dichloro-1-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKYCYQDUUXNLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073492 | |

| Record name | 2,2',4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37680-66-3 | |

| Record name | 2,2',4-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4-Trichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',4-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA6CZ8O8B4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Transport of 2,2 ,4 Trichlorobiphenyl

Global and Regional Distribution Patterns

The distribution of 2,2',4-trichlorobiphenyl is not uniform, with concentrations varying significantly based on proximity to historical sources and prevailing environmental conditions.

Atmospheric transport is a primary driver of the global distribution of PCBs. Concentrations of these compounds are generally higher in urban and industrial areas compared to rural and remote locations. For instance, mean concentrations of total PCBs in urban and rural atmospheres in Korea were found to be 130.41±62.57 pg/m³ and 39.65±34.04 pg/m³, respectively, with trichlorobiphenyls being a major component. nih.gov While specific data for this compound is often aggregated with other trichlorobiphenyls, studies in U.S. schools have shown indoor air concentrations of total PCBs to be one to two orders of magnitude higher than outdoors, ranging from 0.5–194 ng/m³. nih.gov

Table 1: Atmospheric Concentrations of Trichlorobiphenyls in Different Environments

| Location Type | Total Trichlorobiphenyls Concentration (pg/m³) |

| Urban Air (Korea) | ~36.5 (28% of total PCBs) |

| Rural Air (Korea) | ~17.8 (45% of total PCBs) |

Note: Data is for the trichlorobiphenyl homolog group, of which this compound is a congener.

Due to their hydrophobic nature, PCBs have a strong affinity for particulate matter and tend to accumulate in aquatic sediments. Concentrations in the water column are typically low, in the ng/L to pg/L range in oceanic waters, but can be higher in contaminated areas. waterquality.gov.au Sediments act as a significant reservoir for these compounds. For example, every sample of surface sediment collected from the Atacama Trench, at depths of up to 8,000 meters, contained PCBs. ecowatch.com In the Delaware River, sediment analysis revealed the presence of numerous PCB congeners, indicating a complex mixture of historical and ongoing sources. researchgate.net

Table 2: Concentrations of this compound in Aquatic Environments

| Medium | Location | Concentration |

| Sediment | Delaware River, USA | Present (part of a complex mixture) |

| Sediment | Atacama Trench | Detected in all surface samples |

Soils in both rural and urban areas are contaminated with PCBs, primarily through atmospheric deposition. researchgate.net A study in the Pearl River Delta, China, found total PCB concentrations in soils ranging from 0.3 to 202 ng/g, with low-chlorinated biphenyls being dominant. nih.gov In agricultural soils across China, mean PCB concentrations were 62.33 ng/g in greenhouse soils and 51.09 ng/g in open-field soils. mdpi.com

Once in the soil and water, this compound can enter the food chain. Due to its lipophilic nature, it bioaccumulates in the fatty tissues of organisms. This process of biomagnification leads to progressively higher concentrations in organisms at higher trophic levels. greenfacts.orgnih.gov For instance, in a tidal freshwater marsh ecosystem, the mean total PCB concentration in sediment was 50 ng/g dry weight, while concentrations in biota ranged from 150 ng/g to 450 ng/g wet weight. nih.gov

Table 3: Concentrations of this compound in Terrestrial Compartments

| Medium | Location | Concentration Range |

| Soil | Pearl River Delta, China | 0.3 - 202 ng/g (total PCBs) |

| Greenhouse Soil | China (National Scale) | |

| Open-Field Soil | China (National Scale) | |

| Biota (Fish) | Tidal Freshwater Marsh, USA | 150 - 450 ng/g wet weight (total PCBs) |

Inter-media Transport Processes

The movement of this compound between air, water, and sediment is a continuous process governed by its physicochemical properties.

The exchange of PCBs between the atmosphere and water bodies is a bidirectional process involving both deposition and volatilization. The direction of net flux is determined by the Henry's Law Constant (HLC), which describes the partitioning of a chemical between air and water at equilibrium. For this compound (PCB-17), the Henry's Law Constant has been experimentally determined, allowing for the modeling of its air-water exchange. nih.gov The substitution of chlorine atoms on the biphenyl (B1667301) rings generally leads to smaller HLCs. nih.gov This dynamic exchange means that water bodies can act as both sinks and sources of atmospheric PCBs.

The exchange of PCBs between sediment and the overlying water column is a critical process influencing their bioavailability and long-term fate in aquatic systems. taylorfrancis.com Sorption to sediment particles, particularly organic carbon, is a key factor controlling the concentration of PCBs in the water. epa.govnih.gov The sediment-water partition coefficient (Koc) is used to describe this equilibrium. Studies have shown that porewater concentrations of PCBs can be lower than predicted by conventional models, highlighting the complexity of these interactions. The transfer of mass and momentum across the sediment-water boundary is an integral part of the aquatic environment. taylorfrancis.com

Atmospheric Long-Range Transport and Modeling (e.g., PCB28)

The atmospheric long-range transport of this compound is a primary mechanism for its global distribution. As a semi-volatile organic compound, it can partition between the gaseous phase and atmospheric particles, allowing it to be carried by winds over vast distances. The efficiency of this transport is influenced by meteorological conditions, the physical and chemical properties of the compound, and the characteristics of the atmospheric particles to which it may sorb.

Atmospheric transport models are critical tools for understanding and predicting the movement and deposition of this compound. These models, which range in complexity from simple box models to sophisticated three-dimensional chemical transport models, incorporate data on emissions, meteorology, and chemical transformation processes to simulate the compound's fate in the atmosphere.

One commonly used approach is the application of Lagrangian particle dispersion models, such as FLEXPART, which can trace the movement of air parcels backward or forward in time to identify potential source regions and deposition areas. Studies utilizing these models have provided insights into the seasonal and interannual variability of PCB concentrations in remote locations. For instance, research in the Arctic has shown that transport patterns significantly influence the observed atmospheric levels of PCB 28.

Global chemical transport models, on the other hand, provide a larger-scale view of the distribution of PCBs. These models can simulate the journey of this compound from its source regions in industrialized and populated areas to remote environments like the Arctic and Antarctic. The accuracy of these models is continually being improved by incorporating more detailed emission inventories and a better understanding of the partitioning and degradation processes in the atmosphere.

The following table presents a selection of modeled atmospheric concentrations of this compound from various studies, illustrating the range of levels predicted in different global regions.

Table 1: Modeled Atmospheric Concentrations of this compound (PCB 28)

| Region | Model Type | Predicted Concentration (pg/m³) | Reference |

|---|---|---|---|

| Remote Atlantic Ocean | Air-Water Exchange Model | Variable, influenced by diurnal cycles | researchgate.net |

| European Background | Lagrangian Transport Model | < 5 - 30 | researchgate.net |

It is important to note that the accuracy of these models is dependent on the quality of the input data and the assumptions made about the environmental processes. Continuous monitoring and model validation are therefore essential for refining our understanding of the atmospheric long-range transport of this compound.

Soil Sorption and Desorption Dynamics

Once deposited onto terrestrial environments, the fate of this compound is largely controlled by its interaction with soil particles. The processes of sorption and desorption are critical in determining its mobility, bioavailability, and persistence in the soil compartment.

Sorption:

The sorption of this compound to soil is primarily governed by its hydrophobicity and the organic carbon content of the soil. As a nonpolar compound, it has a strong affinity for the organic matter in soil, which acts as a primary partitioning medium. The strength of this sorption is often quantified by the soil-organic carbon partition coefficient (Koc). A high Koc value indicates strong sorption to organic matter and, consequently, low mobility in the soil.

The distribution of this compound between the soil and the soil porewater can be described by the soil-water partition coefficient (Kd). This coefficient is influenced by both the soil's organic carbon content and the compound's Koc.

Table 2: Soil Sorption Coefficients for Trichlorobiphenyls

| Parameter | Value | Description |

|---|---|---|

| Log Koc | 4.68 - 5.20 | Indicates a high affinity for soil organic carbon. |

Desorption:

The release of this compound from soil particles back into the soil solution, a process known as desorption, is often observed to be a biphasic process. This includes an initial rapid desorption phase followed by a much slower release phase. This behavior is often attributed to the presence of two distinct fractions of the sorbed compound: a labile or "fast" desorbing fraction and a non-labile or "slow" desorbing fraction.

The desorption kinetics can be described using a two-compartment model, which accounts for both the fast and slow release processes. The rate constants for these processes (k_fast and k_slow) and the fraction of the compound in each pool are key parameters in determining the long-term fate and bioavailability of this compound in soil. Studies have shown that the desorption process can be very slow, contributing to the long-term persistence of PCBs in the soil environment. taylorfrancis.com

Table 3: Conceptual Model of this compound Desorption from Soil

| Desorption Phase | Characteristics | Governing Factors |

|---|---|---|

| Fast Desorption | Rapid release of the compound from easily accessible sorption sites. | Weaker physical bonds, surface-level sorption. |

| Slow Desorption | Gradual and prolonged release from more strongly bound sites. | Entrapment within soil micropores, strong partitioning into soil organic matter. |

The dynamics of sorption and desorption have significant implications for the environmental risk of this compound. Strong sorption can limit its leaching into groundwater but also makes it a long-term source of contamination. The slow desorption process can result in a sustained low-level release of the compound into the environment over extended periods.

Environmental Fate and Transformation Pathways of 2,2 ,4 Trichlorobiphenyl

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological pathways. For persistent organic pollutants like 2,2',4-trichlorobiphenyl, these mechanisms, particularly photochemical processes, are significant contributors to their environmental attenuation.

Photochemical transformation, or photolysis, is a primary degradation pathway for PCBs in the environment, occurring in the atmosphere and aquatic systems. It involves the breakdown of molecules by absorbing light energy. This process can occur directly, through the absorption of light by the PCB molecule itself, or indirectly, mediated by other light-absorbing substances in the environment.

In the atmosphere, the primary degradation pathway for many organic compounds, including PCBs, is through reactions with hydroxyl (OH) radicals. The gas-phase reactions of PCBs with OH radicals are considered the dominant loss processes in the atmospheric environment.

Quantum chemistry calculations on the closely related isomer, 2,4,4'-trichlorobiphenyl (B50444) (PCB28), provide insight into the likely atmospheric fate of this compound. The initial step is dominated by the addition of the OH radical to the biphenyl (B1667301) rings, forming a PCB-OH adduct. researchgate.netresearchgate.net This adduct is highly reactive and can subsequently react with molecular oxygen (O₂) in the atmosphere. This can proceed via two main pathways: hydrogen abstraction to form hydroxylated PCBs, or O₂ addition to create peroxy radical intermediates. researchgate.net These peroxy radicals can then cyclize and undergo further reactions, including O₂ addition, nitrogen monoxide (NO) addition, and nitrogen dioxide (NO₂) elimination, ultimately leading to the breaking of the benzene (B151609) rings. researchgate.net

Table 1: Atmospheric Oxidation Kinetics of Selected PCBs with OH Radicals

| PCB Congener | Rate Constant (cm³ per molecule per s) | Atmospheric Lifetime |

|---|---|---|

| 2,2'-dichlorobiphenyl | 2.0 x 10⁻¹² | - |

| 3,3'-dichlorobiphenyl | 4.1 x 10⁻¹² | - |

| 3,5-dichlorobiphenyl | 4.2 x 10⁻¹² | - |

| 2,4,4'-trichlorobiphenyl (PCB28) | 1.25 x 10⁻¹² | 9.3 days |

Data for dichlorobiphenyls from Kwok et al. as cited in Sun et al. (2016) . Data for 2,4,4'-trichlorobiphenyl from Sun et al. (2016) researchgate.net.

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. The efficiency of this process is described by the quantum yield, which is the fraction of absorbed photons that result in a chemical reaction. The direct photolysis quantum yield for 2-chlorobiphenyl (B15942) (PCB-1) in the 290–800 nm range has been determined to be 1.60 × 10⁻² mol Einstein⁻¹. researchgate.net

In aquatic environments, dissolved organic matter (DOM) can significantly influence the photodegradation of organic contaminants. nih.gov DOM acts as a photosensitizer, absorbing sunlight and producing reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet states of DOM (³DOM*), which can then degrade pollutants. nih.govmdpi.com

Studies on 2,4',5-trichlorobiphenyl (B150608) (PCB 31) have demonstrated that the presence of DOM, such as humic and fulvic acids, significantly accelerates its photodegradation. nih.gov The primary reactive species responsible for the degradation of this isomer were identified as •OH and ¹O₂, accounting for 35.1% and 47.1% of the degradation, respectively. nih.gov The efficiency of this photosensitized degradation can depend on the source and character of the DOM, with allochthonous DOM (originating from terrestrial sources) showing higher reactivity. nih.gov While DOM can enhance degradation, it can also have an inhibitory effect by competing for light absorption and quenching the reactive species. mdpi.com

The environmental matrix in which a pollutant is found can have a profound effect on its degradation rate. Biochar, a charcoal-like material produced from biomass, can release colloidal particles (BCCs) into the environment that can adsorb pollutants like PCBs. nih.gov

Research on 2,4,4'-trichlorobiphenyl (PCB28) has shown that its adsorption onto biochar colloids can significantly inhibit its photodegradation. nih.gov The half-life of dissolved PCB28 was 2.65 hours, but in the presence of BCCs, it increased to a range of 7.48 to 81.82 hours. nih.gov This inhibitory effect was more pronounced with biochar produced at higher pyrolysis temperatures. nih.gov The mechanism of photodegradation when adsorbed to BCCs is complex and depends on the biochar's properties. For low-temperature BCCs, degradation is regulated by photogenerated free radicals and surface functional groups, leading to dechlorination followed by oxidation. nih.gov For high-temperature BCCs, singlet oxygen appears to cause ring opening before dechlorination. nih.gov

Table 2: Effect of Biochar Colloids (BCCs) on the Photodegradation Half-life of 2,4,4'-Trichlorobhenyl (PCB28)

| Condition | Half-life (hours) |

|---|---|

| Dissolved PCB28 | 2.65 |

| PCB28 with BCC300 (pyrolyzed at 300°C) | 7.48 |

| PCB28 with BCC500 (pyrolyzed at 500°C) | 40.67 |

| PCB28 with BCC700 (pyrolyzed at 700°C) | 81.82 |

Data from Wang et al. (2024) nih.gov.

The photochemical degradation of trichlorobiphenyls results in a variety of transformation products.

In the atmospheric oxidation of 2,4,4'-trichlorobiphenyl (PCB28) initiated by OH radicals, the predicted products include hydroxylated polychlorinated biphenyls (OH-PCBs), glyoxal, and chlorinated glyoxal, resulting from the breakdown of the aromatic rings.

In aquatic systems, the photosensitized degradation of 2,4',5-trichlorobiphenyl (PCB 31) in the presence of DOM yielded several products, including:

4-chlorobenzoic acid nih.gov

2,5-dichlorobenzoic acid nih.gov

hydroxy-2,5-dichlorobenzoic acid nih.gov

4-hydroxy-2',5'-dichlorobiphenyls nih.gov

hydroxy-trichlorobiphenyls nih.gov

The biodegradation of 2,4,4'-trichlorobiphenyl (PCB28) adsorbed on biochar colloids has been shown to produce dichlorobiphenyl and chlorosubstituted-2-hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid-type products. Although these are biotic degradation products, they indicate pathways that can follow initial photochemical transformations. Ligninolytic fungi are also known to transform degradation products of PCBs, such as hydroxylated PCBs and chlorobenzoic acids. nih.gov

Chemical Dechlorination Processes

The abiotic degradation of this compound in the environment is significantly influenced by chemical dechlorination processes. These reactions involve the removal of chlorine atoms from the biphenyl structure without the direct involvement of microorganisms. A prominent example of such a process is reductive dechlorination facilitated by zero-valent metals, particularly nanoscale iron.

Reductive Dechlorination in Abiotic Systems (e.g., Nanoscale Fe)

Reductive dechlorination in abiotic systems often employs zero-valent metals as the reducing agent. Nanoscale zero-valent iron (nZVI) has garnered considerable attention for its potential in the remediation of environments contaminated with chlorinated organic compounds, including polychlorinated biphenyls (PCBs). The high reactivity of nZVI is attributed to its large surface-area-to-volume ratio and the presence of a high density of reactive sites on its surface.

The fundamental principle of reductive dechlorination by nanoscale iron involves the oxidation of elemental iron (Fe⁰) to ferrous iron (Fe²⁺), with the concomitant reduction of the chlorinated biphenyl. This process effectively replaces a chlorine atom on the biphenyl ring with a hydrogen atom. The use of bimetallic nanoparticles, such as palladium-coated iron (Pd/Fe), can further enhance the rate of dechlorination. Palladium acts as a catalyst, facilitating the transfer of electrons from the iron to the chlorinated compound.

Studies have demonstrated the efficacy of nanoscale iron particles in the dechlorination of various chlorinated aromatic compounds. For instance, research on the dechlorination of 2,4-dichlorophenol (B122985) has shown that multi-walled carbon nanotube-supported Pd/Fe nanocomposites can achieve a removal rate of up to 98.7%. nih.gov Similarly, investigations into the dechlorination of 4-chlorophenol (B41353) by nanoscale iron have confirmed its effectiveness. besjournal.com While direct studies on this compound are less common, the principles derived from these related compounds are applicable. The reaction is influenced by environmental conditions such as pH and temperature, with acidic conditions and elevated temperatures generally favoring dechlorination. nih.gov

Reaction Pathways and Kinetics

The reductive dechlorination of PCBs by nanoscale iron generally proceeds through a stepwise removal of chlorine atoms. For this compound, the reaction would likely involve the sequential removal of chlorine atoms, leading to the formation of dichlorobiphenyls, monochlorobiphenyls, and ultimately, biphenyl. The specific pathway and the order of chlorine removal can be influenced by the position of the chlorine atoms on the biphenyl rings.

The kinetics of reductive dechlorination by nanoscale iron are often described by pseudo-first-order rate constants. The rate of reaction is influenced by several factors, including the initial concentration of the contaminant, the concentration of the nanoscale iron, temperature, and the presence of other substances in the environment. For example, the degradation rate of 4-chlorophenol by nanoscale iron was found to decrease with an increase in its initial concentration. besjournal.com

The presence of various anions in groundwater can also impact the kinetics and efficiency of the dechlorination process. For instance, in the dechlorination of 1,2,4-trichlorobenzene (B33124) by nanoscale Pd/Fe particles, anions were ranked based on their inhibitory effects in the following order: sulfate (B86663) ≈ silica (B1680970) < perchlorate (B79767) < carbonate < nitrate (B79036) < phosphate (B84403) < nitrite (B80452) < sulfite (B76179) < sulfide. doi.org This suggests that the chemical composition of the contaminated site can significantly influence the effectiveness of this remediation technology.

Interactive Table: Factors Influencing Reductive Dechlorination of Chlorinated Aromatics by Nanoscale Iron

| Factor | Effect on Dechlorination Rate | Relevant Findings |

| Initial Contaminant Concentration | Generally, an inverse relationship; higher concentrations can lead to slower relative degradation rates. | The reduced amount of 4-CP increased with its initial concentration, but the relative degradation rate decreased. besjournal.com |

| Temperature | Generally, a positive correlation; higher temperatures increase reaction rates. | Temperature influences both the dechlorination rate and the reaction pathway for 4-chlorophenol. besjournal.com |

| pH | Acidic conditions (lower pH) are generally more favorable for dechlorination. | Optimal pH for 2,4-DCP dechlorination by MWCNTs-Pd/Fe was found to be 3. nih.gov |

| Presence of Anions | Can have inhibitory effects, with the degree of inhibition varying by anion. | Sulfide and sulfite can terminate the dechlorination of 1,2,4-trichlorobenzene by Pd/Fe. doi.org |

| Catalyst (e.g., Palladium) | The presence of a catalyst significantly enhances the rate of dechlorination. | Palladium-coated iron (Pd/Fe) is used to increase the efficiency of chemical degradation of chlorinated compounds. nih.gov |

Biotic Degradation Mechanisms (Biodegradation)

The biodegradation of this compound involves the metabolic activities of microorganisms that can transform or degrade this compound. These processes are crucial for the natural attenuation of PCBs in the environment and can be harnessed for bioremediation strategies.

Microbial Reductive Dechlorination

Under anaerobic conditions, a key biodegradation mechanism for higher chlorinated PCBs is reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl molecule, with the PCB congener serving as an electron acceptor. This is a biologically mediated process that is often the initial and rate-limiting step in the complete degradation of PCBs in anaerobic environments.

Anaerobic Degradation Pathways and Regiospecificity

The anaerobic degradation of PCBs through reductive dechlorination is a stepwise process. For this compound, this would involve the sequential removal of chlorine atoms to produce dichlorobiphenyls, then monochlorobiphenyls, and potentially biphenyl. The specific daughter products formed depend on the regiospecificity of the dechlorinating microorganisms.

Research has shown that microbial reductive dechlorination of PCBs is highly selective, with a preference for the removal of chlorine atoms from the meta and para positions. epa.gov Chlorine atoms in the ortho position are generally more resistant to removal. epa.gov This regiospecificity is a critical factor in determining the environmental fate of specific PCB congeners. For this compound, which has chlorine atoms at the ortho (2 and 2') and para (4) positions, the initial dechlorination step would likely involve the removal of the para-chlorine, followed by the more recalcitrant ortho-chlorines.

Studies on anaerobic microbial consortia have demonstrated the dechlorination of various PCB congeners. For example, a 2,3,4,5,6-pentachlorobiphenyl (B96224) was dechlorinated to biphenyl through a series of dechlorination steps involving the removal of meta, ortho, and para chlorines. researchgate.net This indicates that complete dechlorination is possible, although the rates and pathways can vary significantly depending on the microbial community and environmental conditions.

Microbial Consortia and Strain-Specific Dechlorination (e.g., Acinetobacter sp. P6, Alcaligenes sp. Y42)

The reductive dechlorination of PCBs is often carried out by complex microbial consortia rather than single microbial species. These consortia can exhibit a broader range of dechlorination activities and may be more robust in field conditions.

While much of the research on Acinetobacter sp. P6 and Alcaligenes sp. Y42 has focused on their ability to aerobically degrade PCBs, their metabolic activities provide insights into microbial interactions with these compounds. For instance, Acinetobacter sp. P6 has been shown to metabolize 2,4,4'-trichlorobiphenyl through an oxidative pathway, producing various hydroxylated and meta-cleavage compounds. jst.go.jptandfonline.comoup.com Alcaligenes sp. Y42 also metabolizes a range of PCB isomers. nih.gov

It is important to note that the primary mechanism for the degradation of this compound by these specific strains under aerobic conditions is oxidative, not reductive dechlorination. However, in anaerobic environments, different microbial communities and metabolic pathways are dominant. The complete mineralization of PCBs often requires a combination of anaerobic and aerobic processes, where anaerobic reductive dechlorination of highly chlorinated congeners produces less chlorinated congeners that are then susceptible to aerobic degradation.

Interactive Table: Microbial Degradation of Trichlorobiphenyls

| Organism/Consortium | Degradation Type | Key Findings |

| Anaerobic Microbial Consortia | Reductive Dechlorination | Preferential removal of meta and para chlorines from PCBs. epa.gov Complete dechlorination of some congeners to biphenyl has been observed. researchgate.net |

| Acinetobacter sp. P6 | Aerobic Oxidation | Metabolizes 2,4,4'-trichlorobiphenyl to monohydroxy compounds, a dihydrodiol, a dihydroxy compound, and a meta-cleaved product. jst.go.jptandfonline.comoup.com |

| Alcaligenes sp. Y42 | Aerobic Oxidation | Capable of metabolizing various PCB isomers, typically through an oxidative pathway leading to chlorobenzoic acids. nih.gov |

| Alcaligenes denitrificans NTB-1 | Reductive and Hydrolytic Dehalogenation | Capable of reductive dechlorination of 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate. nih.gov |

Environmental Factors Influencing Dechlorination Rates

The rate and pathway of microbial reductive dechlorination of PCBs are significantly influenced by several key environmental factors.

Priming Congeners and Substrates: The introduction of certain halogenated compounds, known as "priming congeners," can stimulate and enhance the dechlorination of PCBs. Studies have shown that compounds like methyl 4-bromobenzene, 1,4-dibromobenzene, and 4-bromobenzonitrile (B114466) can significantly stimulate the dechlorination of trichlorobiphenyls researchgate.nettci-thaijo.org. These primers may work by initiating the activity of biphenyl catabolic enzymes, thereby accelerating the degradation process researchgate.nettci-thaijo.org. The dechlorination rates can also be enhanced by the addition of electron donors, such as volatile fatty acids and organic solvents, or alternative electron acceptors like sulfate and nitrate researchgate.net.

pH: The pH of the sediment or soil matrix is a critical factor controlling microbial activity. For PCB dechlorination, the optimal pH is generally in the neutral range, around 7.0 to 7.5 oup.comoup.com. While some level of dechlorination can occur in a pH range of 5.0 to 8.0, the specific dechlorination pathways can vary with pH oup.comoup.com. For instance, different pH levels can favor meta, para, or ortho dechlorination routes oup.comoup.com. For many organohalide-respiring bacteria, dechlorination rates decrease significantly at pH values below 6.0, which can inhibit the complete degradation to non-toxic end products enviro.wiki.

Temperature: Temperature affects both the rate of dechlorination and the specific pathways that dominate. Studies on 2,4,4'-trichlorobiphenyl (a closely related isomer) demonstrated that dechlorination rates increase significantly with rising temperatures, for example, from 20°C to 77°C tandfonline.comtandfonline.comnih.gov. Research on other tetrachlorobiphenyls has also shown that different dechlorination reactions exhibit distinct temperature dependencies nih.gov. Specific temperature ranges can favor para-dechlorination over other routes, indicating that field temperatures play a crucial role in determining the nature and extent of PCB degradation at a contaminated site nih.gov.

Table 1: Effect of Temperature on Dechlorination Rate of 2,4,4'-Trichlorobiphenyl

| Temperature (°C) | Mean Dechlorination Rate (First Hour) | Mean Dechlorination Rate (After 2 Hours) | Time to Achieve ~100% Dechlorination |

|---|---|---|---|

| 20 | 56.3% ± 18% | 83.61% | 6 hours (99.2%) |

| 50 | 69.5% ± 19% | 98.67% | 4 hours |

| 77 | 97.1% ± 2.6% | 99.96% | 2 hours |

Data derived from a study on the catalytic hydro-dechlorination of 2,4,4'-trichlorobiphenyl, a closely related isomer, which is expected to exhibit similar behavior tandfonline.com.

Kinetics of Reductive Dechlorination

The kinetics of reductive dechlorination describe the rate at which the reaction proceeds. For some PCB congeners, the rate of dechlorination has been found to be a linear function of the substrate concentration, especially at the low, environmentally relevant concentrations found in porewater acs.org. This suggests that the process can continue even at very low contamination levels acs.org.

Other studies involving catalytic reductive dechlorination have shown that the process can follow pseudo-first-order kinetics tandfonline.com. The activation energy for the catalytic hydro-dechlorination of 2,4,4'-trichlorobiphenyl has been estimated to be in the range of 12.4–13.9 kJ/mol tandfonline.comtandfonline.comnih.govresearcher.life. This relatively low activation energy suggests that the reaction is diffusion-controlled, meaning the rate is limited by the transport of the PCB molecules to the catalyst surface or microbial cell tandfonline.comtandfonline.comnih.govresearcher.life.

Photochemical Transformation

Dechlorination Products and Subsequent Fate

Under anaerobic conditions, the reductive dechlorination of this compound involves the sequential removal of chlorine atoms, leading to the formation of less chlorinated biphenyls. The process typically targets chlorine atoms in the meta and para positions first, while ortho chlorines are more resistant to removal epa.govnih.gov.

For the closely related isomer 2,4,4'-trichlorobiphenyl, the dechlorination pathway has been well-documented. The removal of chlorine from the para positions (4 and 4') and the ortho position (2) leads to the formation of dichlorobiphenyl intermediates, including 2,4'-dichlorobiphenyl (B164879) and 4,4'-dichlorobiphenyl (B164843) tandfonline.com. These intermediates are then further dechlorinated to mono-chlorinated biphenyls and, ultimately, to biphenyl, the non-chlorinated parent compound tandfonline.com.

These lower-chlorinated dechlorination products are significant because they are generally less toxic and, crucially, more susceptible to aerobic degradation, which is the next stage in their environmental breakdown epa.govnih.gov.

Table 2: Hypothesized Reductive Dechlorination Pathway of 2,4,4'-Trichlorobiphenyl

| Reactant | Intermediate Products (Dichlorobiphenyls) | Intermediate Products (Monochlorobiphenyls) | Final Product |

|---|---|---|---|

| 2,4,4'-Trichlorobiphenyl | 2,4'-Dichlorobiphenyl, 4,4'-Dichlorobiphenyl, 2,4-Dichlorobiphenyl | 2-Chlorobiphenyl, 4-Chlorobiphenyl | Biphenyl |

Pathway based on intermediates observed during the hydro-dechlorination of 2,4,4'-trichlorobiphenyl tandfonline.com.

Microbial Oxidative Degradation

Following anaerobic dechlorination, the resulting mixture of mono- and dichlorobiphenyls can undergo oxidative degradation by aerobic microorganisms acs.org. This process is a key step for the complete mineralization of PCB compounds from the environment.

Aerobic Degradation Pathways

The aerobic breakdown of lower-chlorinated PCBs is initiated by a set of enzymes encoded by the bph (biphenyl) gene cluster in various bacteria researchgate.net. This series of reactions is often referred to as the "biphenyl upper pathway" researchgate.net. The pathway begins with the oxidation of the biphenyl molecule, followed by the cleavage of one of the aromatic rings. This process ultimately converts the chlorinated biphenyl into chlorobenzoic acids and aliphatic acid intermediates, which can then be funneled into the cell's central metabolism, such as the Krebs cycle researchgate.netnih.gov. The cometabolism of these compounds can sometimes lead to the formation of toxic metabolites, making the complete degradation of the resulting chlorobenzoates a critical step nih.gov.

Role of Dioxygenase Enzymes

Dioxygenase enzymes are the catalysts for the critical first step in the aerobic degradation pathway nih.gov. Specifically, biphenyl-2,3-dioxygenase (BphA) attacks an aromatic ring, incorporating two oxygen atoms to form a cis-2,3-dihydroxy-2,3-dihydrobiphenyl derivative researchgate.net. This dihydroxylation is essential as it destabilizes the aromatic ring, preparing it for cleavage. A subsequent enzyme, 2,3-dihydroxybiphenyl-1,2-dioxygenase (BphC) , then cleaves the ring, producing a chlorinated derivative of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) researchgate.net. The substrate specificity of these initial dioxygenases is a crucial factor that often limits the range of PCB congeners a particular microorganism can degrade nih.gov.

Formation of Oxidative Metabolites (e.g., Hydroxylated and Dihydroxylated Biphenyls)

The action of dioxygenase enzymes directly leads to the formation of hydroxylated and dihydroxylated metabolites. The initial product of biphenyl dioxygenase is a dihydroxylated intermediate researchgate.net. In addition to bacterial pathways, other organisms utilize cytochrome P450 monooxygenases to oxidize PCBs, which also results in the formation of hydroxylated PCBs (OH-PCBs) nih.govresearchgate.net. These OH-PCBs can then be further metabolized. For 2,4,4'-trichlorobiphenyl, human cytochrome P450 enzymes have been shown to produce a partially dechlorinated and hydroxylated metabolite, 4,4'-dichloro-3-biphenylol (3-OH-PCB15) nih.gov. Further metabolism can lead to the formation of catechols and quinones researchgate.netnih.gov. These oxidative metabolites are generally more water-soluble than the parent PCB, which can facilitate their eventual excretion and removal from biological systems.

Subsequent Ring Fission and Mineralization Pathways

Following the initial oxidative attack and ring cleavage of this compound, the resulting chlorinated intermediates undergo a series of enzymatic reactions that lead to the complete breakdown of the aromatic structure and eventual mineralization into inorganic compounds. This section details the metabolic steps subsequent to the formation of the meta-cleavage product, focusing on the degradation of the resulting chlorobenzoic acid and its entry into central metabolic cycles.

The aerobic degradation of this compound by certain bacteria, such as strains of Acinetobacter, proceeds through the biphenyl "upper pathway". This culminates in the formation of a chlorinated derivative of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid. Specifically for 2,4,4'-trichlorobiphenyl, this meta-cleavage product is identified as 3-chloro-2-hydroxy-6-oxo-6-(2,4-dichlorophenyl)hexa-2,4-dienoic acid. This intermediate is then further metabolized to a dichlorobenzoic acid. While the exact isomer can vary between degrading organisms, a key metabolite identified from the degradation of similarly structured PCBs is 2,4-dichlorobenzoic acid (2,4-DCBA) ethz.ch. The subsequent fate of this chlorinated aromatic acid is crucial for the complete mineralization of the original PCB molecule.

Microorganisms have evolved specific pathways to degrade chlorobenzoic acids. A well-documented pathway for the mineralization of 2,4-DCBA is initiated by a reductive dehalogenation, followed by hydroxylation and subsequent ring cleavage. This process funnels the carbon skeleton into the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, a central metabolic hub in cells.

One such pathway has been elucidated in Corynebacterium sepedonicum. In this bacterium, the degradation of 2,4-dichlorobenzoic acid is initiated by its conversion to 4-hydroxybenzoic acid. This intermediate is then hydroxylated to form protocatechuic acid. Protocatechuic acid is a key intermediate that can be funneled into the TCA cycle after ortho- or meta-cleavage. This sequence of reactions effectively breaks down the aromatic ring into simpler aliphatic molecules that can be used by the organism for energy and biomass production.

The key enzymatic steps involved in the mineralization of 2,4-dichlorobenzoic acid are outlined in the table below.

Interactive Table: Key Enzymes and Reactions in the Mineralization Pathway of 2,4-Dichlorobenzoic Acid

| Step | Intermediate Compound | Enzyme | Reaction Type | Organism Example |

| 1 | 2,4-Dichlorobenzoic acid | 2,4-Dichlorobenzoate:CoA ligase | Coenzyme A ligation | Corynebacterium sepedonicum |

| 2 | 2,4-Dichlorobenzoyl-CoA | 2,4-Dichlorobenzoyl reductase | Reductive dehalogenation | Corynebacterium sepedonicum |

| 3 | 4-Chlorobenzoic acid | 4-Chlorobenzoate:CoA dehalogenase | Hydrolytic dehalogenation | Corynebacterium sepedonicum |

| 4 | 4-Hydroxybenzoic acid | 4-Hydroxybenzoate 3-monooxygenase | Hydroxylation | Corynebacterium sepedonicum |

| 5 | Protocatechuic acid | Protocatechuate dioxygenase | Ring fission | Various bacteria |

| 6 | TCA Cycle Intermediates | Various enzymes of the TCA cycle | Central metabolism | Various bacteria |

The complete mineralization of this compound is a multi-step process that relies on the coordinated action of a series of enzymes. The initial ring fission, followed by the degradation of the resulting chlorobenzoic acids, demonstrates the metabolic versatility of microorganisms in breaking down persistent organic pollutants. The entry of the carbon atoms from the robust biphenyl structure into the central metabolic pathways of the cell represents the final stage of its environmental detoxification.

The table below summarizes the major degradation products formed during the subsequent ring fission and mineralization of this compound.

Interactive Table: Major Degradation Products of this compound Ring Fission and Mineralization

| Compound Name | Chemical Formula | Role in Pathway |

| 3-chloro-2-hydroxy-6-oxo-6-(2,4-dichlorophenyl)hexa-2,4-dienoic acid | C₁₂H₇Cl₃O₄ | Meta-cleavage product |

| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | Key intermediate |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | Dehalogenated intermediate |

| Protocatechuic acid | C₇H₆O₄ | Ring fission substrate |

| TCA Cycle Intermediates | Various | Central metabolites |

Bioaccumulation, Biotransformation, and Trophic Transfer of 2,2 ,4 Trichlorobiphenyl

Bioaccumulation and Bioconcentration Processes in Aquatic and Terrestrial Organisms

Bioaccumulation describes the process where organisms absorb a contaminant, like 2,2',4-Trichlorobiphenyl, faster than they can excrete it, leading to its concentration in their tissues. epa.gov This can occur through two primary mechanisms in aquatic environments: direct absorption of the chemical dissolved in water through gills and skin (bioconcentration), or ingestion of contaminated food. mdpi.com

The lipophilic (fat-loving) nature of PCBs causes them to accumulate in the fatty tissues of organisms. vliz.be In aquatic ecosystems, organisms like mussels can play a role in amplifying PCB contamination in the surrounding environment. By filtering PCB-containing particles from the water column and depositing them as pseudofeces, they can increase the concentration of these compounds in the sediment. vliz.be

Studies on various aquatic species have demonstrated the potential for PCBs to accumulate. For instance, in an experimental pond setting, the related compound 2,5,4'-trichlorobiphenyl was found to accumulate to a greater extent in carnivorous rainbow trout than in herbivorous grass carp, suggesting that dietary uptake is a significant pathway. nih.gov Research in tropical lakes has also documented the bioaccumulation of various PCB congeners in several fish species, including Chirostoma spp., Cyprinus carpio, and Oreochromis aureus. mdpi.comnih.gov The concentration of PCBs can vary significantly between species and locations, as shown by the data collected from Lake Chapala, Mexico. nih.gov

Table 1: PCB Concentrations in Lake Chapala Ecosystem

Concentrations of Polychlorinated Biphenyls (PCBs) measured in sediment, water, and various fish species from Lake Chapala, Mexico. Data represents the range of values observed. nih.gov

| Sample Type | PCB Concentration (ng/g dry weight) |

|---|---|

| Sediment | 0.55–3.29 |

| Water | 1.43–2.98 (ng/mL) |

| Chirostoma spp. (Fish) | 0.30–5.31 |

| Cyprinus carpio (Fish) | 1.06–6.07 |

| Oreochromis aureus (Fish) | 0.55–7.20 |

Biotransformation (Metabolism) in Biological Systems

Once absorbed, this compound does not remain inert within an organism. It undergoes biotransformation, a series of metabolic processes that chemically alter the compound. oaepublish.com This metabolism is complex and can lead to the formation of various metabolites, some of which may also be persistent. nih.gov

Metabolic Pathways and Enzyme Systems (e.g., Cytochrome P450)

The primary enzyme system responsible for the initial phase of PCB metabolism is the cytochrome P450 (CYP) monooxygenase system. smu.caacs.org These enzymes catalyze the oxidation of PCBs, which is a critical first step in their biotransformation. researchgate.net The specific outcome of this metabolic process is highly dependent on the chlorine substitution pattern of the PCB congener and the specific CYP enzyme involved. smu.ca

For example, studies on the closely related congener 2,4,4′-trichlorobiphenyl (PCB 28) have shown that it is metabolized by the human enzyme CYP1A2. nih.gov This process leads to the formation of several hydroxylated metabolites. nih.gov The presence of vicinal (adjacent) hydrogen atoms on the biphenyl (B1667301) rings, as is the case in this compound, generally makes a congener more susceptible to metabolism.

Formation of Specific Metabolites (e.g., Hydroxylated PCBs, Methylsulfonyl PCBs)

The oxidation of PCBs by CYP enzymes results in the formation of hydroxylated PCBs (OH-PCBs). smu.caresearchgate.net These OH-PCBs can then undergo further metabolic transformations. nih.gov They can be conjugated with substances like sulfates to form PCB sulfates or with glucuronic acid to create PCB glucuronides, which generally increases their water solubility and facilitates excretion. nih.govnih.gov

Another significant class of metabolites is the methylsulfonyl PCBs (MeSO₂-PCBs). epa.gov The formation of these persistent metabolites is structure-dependent, with PCBs having vicinal hydrogens at specific positions being more likely to be converted into methyl sulfones. acs.org Research has identified MeSO₂-PCBs as major organochlorine contaminants in various mammal species. epa.gov In studies involving 2,4',5-trichlorobiphenyl (B150608), the formation of 4-methylsulphonyl-2,4',5-trichlorobiphenyl was confirmed in mice. nih.gov

A study on the metabolism of 2,4,4′-trichlorobiphenyl (PCB 28) by recombinant human CYP1A2 identified several specific monohydroxylated metabolites, as detailed in the table below. nih.gov

Table 2: Monohydroxylated Metabolites of 2,4,4′-Trichlorobiphenyl (PCB 28) by human CYP1A2

Metabolites formed from the in vitro metabolism of PCB 28 by recombinant human CYP1A2. nih.gov

| Metabolite ID | Metabolite Name |

|---|---|

| M1 | 5-OH-PCB28 |

| M3 | 4-OH-PCB31 |

| M4/M2 | 3′-OH-PCB28 / 4′-OH-PCB25 |

Role of Intestinal Microflora in Metabolite Formation

The gut microbiome plays a critical role in the biotransformation of many foreign compounds, including PCBs. nih.govresearchgate.net Specifically, intestinal microflora are involved in the formation of methyl sulfone metabolites. nih.gov

Studies comparing germ-free mice with conventional mice have provided direct evidence for this role. When administered 2,4',5-trichlorobiphenyl, conventional mice accumulated significantly higher concentrations of methylsulphonyl-triCB in their lung and kidney tissues compared to germ-free mice. nih.govnih.gov This suggests the existence of a major metabolic pathway for forming these methyl sulfone metabolites that involves the intestinal microflora, alongside a minor pathway that does not require them. nih.gov

Table 3: Concentration Ratios of 4-MeSO₂-triCB in Conventional vs. Germ-Free Mice

Ratio of 4-methylsulphonyl-2,4',5-trichlorobiphenyl (4-MeSO₂-triCB) concentrations in conventional (C) mice compared to germ-free (GF) mice, 7 days after administration of the parent trichlorobiphenyl. nih.gov

| Organ | Concentration Ratio (C mice / GF mice) |

|---|---|

| Lung | 6.5 |

| Kidney | 14.7 |

| Liver | 3.7 |

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the movement of contaminants up the food chain as predators consume prey. When a contaminant is not easily metabolized or excreted, its concentration can increase at successively higher trophic levels, a process known as biomagnification. epa.govusgs.gov PCBs are well-known to biomagnify in both aquatic and terrestrial food webs due to their persistence and lipophilicity. epa.govusgs.gov

The likelihood of a chemical to biomagnify is strongly linked to two key traits: how easily it is metabolized by an organism and its solubility in water. usgs.gov Poorly metabolized compounds like many PCBs tend to remain in animal tissues and are passed up the food chain in higher amounts. usgs.gov

Field studies have consistently demonstrated the biomagnification of PCBs. In a Lake Erie food chain consisting of zebra mussels, round gobies, and smallmouth bass, the total PCB body burden was observed to increase three- to fivefold at each successive trophic level. nih.gov Similarly, a study of an aquatic system in Korea found that the fraction of more heavily chlorinated PCB homologues increased in predators like crabs and gobies that acquire PCBs from their food, compared to filter feeders like zooplankton and oysters. researchgate.net The process of biomagnification is particularly pronounced in food webs that include air-breathing animals, such as marine mammals and birds, which can exhibit very high concentrations of these compounds. usgs.govsfu.ca

Toxicological Research: Mechanistic Studies of 2,2 ,4 Trichlorobiphenyl

Molecular and Cellular Mechanisms of Interaction

Aryl Hydrocarbon Receptor (AhR) Binding and Signaling Pathways

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates many of the toxic effects of dioxin-like compounds. nih.govplos.org The canonical AhR signaling pathway involves ligand binding to the cytosolic AhR complex, which leads to its translocation into the nucleus. mdpi.comnih.gov In the nucleus, AhR dimerizes with the AhR nuclear translocator (ARNT) protein. plos.orgmdpi.com This heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, thereby altering their transcription. plos.orgnih.gov

The binding affinity of PCB congeners to the AhR is largely dependent on their structure, specifically their ability to adopt a planar conformation. Polychlorinated biphenyls are categorized based on their chlorine substitution patterns. Congeners with no or only one chlorine atom at the ortho positions (non-ortho or mono-ortho PCBs) can adopt a coplanar structure, similar to dioxins, and are thus considered "dioxin-like." These congeners typically exhibit high affinity for the AhR.

2,2',4-Trichlorobiphenyl (PCB 17) is a di-ortho substituted PCB. The presence of chlorine atoms at both ortho positions (2 and 2') hinders the rotation of the phenyl rings, forcing the molecule into a non-planar conformation. This structural feature significantly reduces its ability to bind to the AhR. nih.govresearchgate.net Consequently, this compound is classified as a "non-dioxin-like" PCB, and its toxic effects are largely considered to be mediated through AhR-independent mechanisms. While most of its toxicity is not mediated by the AhR, some studies on other non-dioxin-like PCBs suggest that they are not completely devoid of AhR activity, though they are much weaker agonists than their dioxin-like counterparts. The free energies of binding of PCBs to the AhR are influenced by their lipophilicity, electron affinities, and entropies. nih.gov

Table 1: AhR Binding Affinity and Classification of this compound

| Compound | IUPAC Number | Chlorine Substitution | Conformation | AhR Binding Affinity | Classification |

|---|

Modulation of Enzyme Activities (e.g., Induction of Microsomal Monooxygenase System)

Polychlorinated biphenyls are known to modulate the activity of various enzymes, particularly those involved in xenobiotic metabolism. A key mechanism is the induction of the microsomal monooxygenase system, which includes the cytochrome P450 (CYP) superfamily of enzymes. nih.gov The induction of specific CYP isozymes is often linked to the activation of the AhR. Dioxin-like PCBs are potent inducers of CYP1A1, CYP1A2, and CYP1B1. nih.gov

Non-dioxin-like PCBs, such as this compound, are generally weak inducers of the CYP1 family. However, they have been shown to induce other CYP isozymes, particularly those in the CYP2B and CYP3A families, through mechanisms that are not fully dependent on AhR activation. nih.govnih.gov The metabolism of PCBs by these enzymes can lead to the formation of hydroxylated metabolites (OH-PCBs), which may exhibit different or greater biological activity than the parent compound. nih.govescholarship.org For instance, studies on other lower-chlorinated PCBs have demonstrated that they can be metabolized by CYP1A1, CYP1A2, and CYP2B in porcine granulosa-theca cells. researchgate.net Specifically, human CYP1A2 has been shown to metabolize 2,4,4′-trichlorobiphenyl (PCB 28) into various monohydroxylated metabolites. nih.gov The induction of these enzymes suggests that this compound can alter its own metabolism and the metabolism of other endogenous and exogenous compounds.

Table 2: Reported Effects of Non-Dioxin-Like PCBs on Cytochrome P450 Enzymes

| Enzyme Family | Specific Isozyme | Induction by Non-Dioxin-Like PCBs | Associated Receptor Pathway |

|---|---|---|---|

| CYP1A | CYP1A1, CYP1A2 | Generally weak or absent | Primarily AhR-dependent |

| CYP2B | CYP2B1, CYP2B2 | Reported induction | Primarily CAR-dependent (Constitutive Androstane Receptor) |

Interactions with Endocrine Systems (Mechanistic Pathways)

A significant body of research points to the endocrine-disrupting capabilities of PCBs. They can interfere with the synthesis, transport, and metabolism of various hormones, particularly steroid and thyroid hormones. The mechanisms of endocrine disruption are diverse and congener-specific.

Lower-chlorinated PCBs, including this compound, have been reported to possess estrogenic activity. nih.govresearchgate.net This can occur through direct binding to estrogen receptors (ERα and ERβ), leading to the activation of estrogen-responsive genes. Furthermore, PCBs and their hydroxylated metabolites can compete with endogenous estrogens for binding sites on transport proteins. Some studies have shown that PCBs can affect the expression of estrogen-related receptors (ERRs), which are involved in estrogen signaling pathways. nih.gov

In addition to the estrogen system, PCBs can disrupt the thyroid hormone (TH) system. Mechanistic pathways include:

Inhibition of Thyroid Hormone Synthesis: Interference with the function of thyroid peroxidase, a key enzyme in TH production.

Competition for Transport Proteins: Hydroxylated PCB metabolites can bind to transthyretin (TTR), a major TH transport protein in the blood, displacing thyroxine (T4) and potentially increasing its clearance.

Alteration of TH Metabolism: Induction of deiodinases and other enzymes that metabolize thyroid hormones in peripheral tissues.

These interactions can lead to altered levels of circulating thyroid hormones, which are critical for normal development, particularly of the brain. nih.gov

Pathways of Oxidative Stress Induction (e.g., Antioxidant Defense Enzyme Inhibition)

Exposure to PCBs has been consistently linked to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them through its antioxidant defense systems. mdpi.com

The mechanisms by which this compound may induce oxidative stress include:

ROS Generation: The metabolism of PCBs by cytochrome P450 enzymes can lead to the formation of reactive intermediates, such as semiquinones, which can redox cycle and generate superoxide (B77818) anions (O₂⁻) and other ROS. researchgate.net This process can lead to damage of cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA. researchgate.net

Mitochondrial Dysfunction: PCBs can disrupt the mitochondrial electron transport chain, leading to increased leakage of electrons and the formation of superoxide radicals. acs.org

Inhibition of Antioxidant Enzymes: Studies have shown that PCBs can decrease the activity of key antioxidant enzymes. researchgate.net This includes enzymes like superoxide dismutase (SOD), which converts superoxide to hydrogen peroxide, and catalase (CAT) and glutathione (B108866) peroxidase (GPx), which detoxify hydrogen peroxide. Inhibition of these enzymes compromises the cell's ability to handle an increased ROS load, exacerbating oxidative damage.

This induction of oxidative stress is considered a key mechanism in PCB-mediated toxicity, contributing to inflammation and cell injury in various tissues. nih.gov

Neuronal Development and Function (Mechanistic Aspects)

The developing nervous system is a primary target for the toxic effects of PCBs, particularly non-dioxin-like congeners such as this compound. escholarship.org Exposure during critical windows of development can lead to lasting deficits in cognitive function, learning, and behavior. nih.govnih.gov

Key mechanistic aspects of the neurotoxicity of this compound include:

Alteration of Intracellular Signaling Pathways: Non-dioxin-like PCBs are known to interfere with intracellular calcium (Ca²⁺) signaling pathways. nih.gov They can disrupt Ca²⁺ homeostasis by affecting the function of various channels and pumps, which is critical for neurotransmitter release, synaptic plasticity, and gene expression involved in neuronal growth and differentiation. nih.gov

Effects on Neuronal Growth and Morphology: Research indicates that certain PCB congeners can alter neuronal morphogenesis, including dendritic and axonal growth. nih.gov For example, studies on other lower-chlorinated PCBs have shown they can modulate dendritic arborization and axonal outgrowth in primary cortical neurons. nih.gov These structural changes can disrupt the formation of proper neural circuits.

Interference with Neurotransmitter Systems: PCBs can affect the synthesis, release, and uptake of several key neurotransmitters, including dopamine (B1211576), serotonin, and acetylcholine. Disruption of these systems can underlie many of the behavioral and cognitive effects observed after PCB exposure. nih.gov

Synaptic Development: Proper synapse formation and function are essential for brain connectivity. Proteins like Brain-Derived Neurotrophic Factor (BDNF) play a crucial role in building and strengthening these connections. youtube.com The disruption of signaling pathways by PCBs can adversely affect these synaptic development processes.

The culmination of these mechanistic actions contributes to the developmental neurotoxicity profile of this compound and related non-dioxin-like congeners. acs.org

Table 3: Summary of Mechanistic Pathways for this compound Toxicity

| Section | Mechanism | Key Molecular Targets/Pathways |

|---|---|---|

| 5.1.1 | AhR Binding | Aryl Hydrocarbon Receptor (AhR) |

| 5.1.2 | Enzyme Modulation | Cytochrome P450 enzymes (e.g., CYP2B, CYP3A) |

| 5.1.3 | Endocrine Disruption | Estrogen Receptors (ERα, ERβ), Thyroid Hormone system (TTR, TPO) |

| 5.1.4 | Oxidative Stress | ROS generation, Antioxidant enzymes (SOD, CAT, GPx) |

| 5.1.5 | Neurotoxicity | Calcium signaling, Neurotransmitter systems (Dopamine), Neuronal growth factors (BDNF) |

Analytical Methodologies for 2,2 ,4 Trichlorobiphenyl in Environmental and Biological Matrices

Sample Preparation Techniques

The initial and often most challenging step in the analysis of 2,2',4-trichlorobiphenyl is the extraction of the analyte from the complex sample matrix and the removal of interfering substances.

Various extraction techniques are employed to isolate PCBs from different matrices. cdc.gov Common methods include Soxhlet extraction, pressurized fluid extraction (PFE), and solid-phase extraction (SPE). cdc.govepa.govfederalregister.gov For solid samples like soil and sediment, Soxhlet extraction using a mixture of hexane (B92381) and acetone (B3395972) is a well-established technique. nih.gov Other methods for solid matrices include automated Soxhlet extraction, pressurized fluid extraction, and microwave extraction. epa.govfederalregister.gov

Liquid-liquid extraction (LLE) is frequently used for aqueous samples, where a solvent such as methylene (B1212753) chloride is used to partition the PCBs from the water. federalregister.gov For biological samples like serum or tissue, which have high lipid content, the extraction process is often more complex. cdc.gov It typically involves solvent extraction with hexane or a mixture of solvents like hexane and ethyl ether. cdc.gov

Table 1: Common Extraction Methods for this compound

| Extraction Method | Matrix Type | Typical Solvents | Reference |

|---|---|---|---|

| Soxhlet Extraction | Solid (Soil, Sediment) | Hexane/Acetone | nih.gov |

| Pressurized Fluid Extraction | Solid | Acetone/Hexane or Acetone/Dichloromethane | nih.gov |

| Solid-Phase Extraction | Aqueous | - | cdc.gov |

| Liquid-Liquid Extraction | Aqueous | Methylene Chloride | federalregister.gov |

Following extraction, cleanup procedures are essential to remove co-extracted interfering compounds, such as lipids and sulfur, which can significantly affect the accuracy of the analysis. cdc.gov For high-lipid samples, such as fish tissue and marine mammal blubber, lipid removal is a crucial step. nih.gov Gel permeation chromatography (GPC) is a common technique used to separate the large lipid molecules from the smaller PCB molecules. nih.gov Another method involves repeated washing of the extract with concentrated sulfuric acid. nih.govnih.gov

Sulfur, which is often present in sediment samples, can interfere with the chromatographic analysis. A common method for sulfur removal is treatment with copper. epa.gov Adsorption chromatography using materials like silica (B1680970) gel, Florisil, or alumina (B75360) is also widely used to separate PCBs from other co-extractives. cdc.govnih.gov

Chromatographic Separation Techniques

High-resolution gas chromatography (HRGC) is the cornerstone for the separation of individual PCB congeners, including this compound.

HRGC utilizing capillary columns provides the high resolving power necessary to separate the complex mixtures of PCB congeners found in environmental and biological samples. cdc.gov These columns, typically long and with a narrow internal diameter, allow for efficient separation based on the differential partitioning of the congeners between the stationary phase coated on the column wall and the mobile gas phase. cdc.gov The use of capillary columns has significantly improved the ability to achieve lower detection limits and better separation of individual PCB congeners compared to older packed column technology. cdc.gov

The choice of the capillary column's stationary phase is critical for achieving the desired separation of PCB congeners. No single column can completely separate all 209 PCB congeners. cdc.govresearchgate.net Therefore, the selection of the column is often tailored to the specific congeners of interest. Commonly used stationary phases include polydimethylsiloxane (B3030410) (e.g., DB-1) and phases with varying degrees of phenyl substitution (e.g., DB-5). cdc.govresearchgate.net

For congener-specific analysis, it is often necessary to use multiple columns with different selectivities to confirm the identity of the peaks and resolve co-eluting congeners. epa.gov For instance, a combination of a non-polar and a more polar column can provide complementary separation patterns. researchgate.net The resolution of closely eluting congeners is a significant challenge in PCB analysis. cdc.gov For example, this compound (PCB 28) can co-elute with other congeners on certain columns, necessitating careful column selection and method development to ensure accurate quantification. cdc.gov

Table 2: Commonly Used Capillary Columns for PCB Analysis

| Stationary Phase | Common Trade Names | Polarity | Reference |

|---|---|---|---|

| 100% Dimethylpolysiloxane | DB-1 | Non-polar | researchgate.net |

| 5% Phenyl-methylpolysiloxane | DB-5, SE-54 | Low-polarity | cdc.gov |

| 35% Phenyl-methylpolysiloxane | DB-608 | Mid-polarity | epa.gov |

Detection and Quantification Technologies

Following chromatographic separation, sensitive and selective detectors are required for the detection and quantification of this compound.

The most commonly used detectors are the electron capture detector (ECD) and mass spectrometry (MS). cdc.gov The ECD is highly sensitive to halogenated compounds like PCBs and is capable of detecting them at very low concentrations. bucksci.comsri-instruments-europe.commeasurlabs.com It operates by measuring the decrease in a constant electron current caused by the capture of electrons by electronegative compounds. bucksci.comsri-instruments-europe.comtaylorandfrancis.com

Mass spectrometry, particularly when coupled with high-resolution gas chromatography (HRGC/HRMS), offers a high degree of selectivity and is considered the gold standard for congener-specific PCB analysis. cdc.goveurofinsus.comnih.govmdpi.com By monitoring specific ions characteristic of the target congeners, MS can provide unambiguous identification and quantification, even in complex matrices. epa.govnih.gov Low-resolution mass spectrometry (LRMS) is also used and offers greater selectivity than ECD. cdc.gov

Quantification is typically performed using an internal or external standard method. youtube.com For congener-specific analysis, the use of isotopically labeled internal standards is preferred as it can correct for variations in extraction efficiency and instrument response. youtube.com

Table 3: Common Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetone |

| Alumina |

| Copper |

| Dichloromethane |

| Ethyl ether |

| Florisil |

| Hexane |

| Methylene chloride |

| Silica gel |

Remediation and Mitigation Strategies for 2,2 ,4 Trichlorobiphenyl Contamination

Bioremediation Approaches

Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. researchgate.net It is considered an environmentally friendly and cost-effective strategy for addressing contamination with persistent organic pollutants like PCBs. researchgate.netnih.gov Microbial degradation is often viewed as a superior alternative to conventional physical and chemical methods due to its sustainability. researchgate.net

Bioaugmentation involves the introduction of specific microorganisms with known degradative capabilities into a contaminated site, while biostimulation aims to enhance the activity of indigenous microbial populations by adding nutrients or other growth-limiting substances. nih.govnih.gov

Bioaugmentation: This strategy has been explored for PCB remediation, although its success in field applications has sometimes been limited. nih.gov Laboratory studies, however, have shown promise. For instance, the bacterial strain Burkholderia xenovorans LB400 is a well-characterized PCB degrader. nih.gov In bioreactor experiments, bioaugmentation with LB400 has been shown to reduce the emission of lower-chlorinated PCBs from contaminated sediments into the air. acs.org Specifically, the release of some of the most abundant and volatile congeners can be significantly decreased. acs.org The effectiveness of bioaugmentation can be influenced by the ability of the introduced strains to survive and compete in the new environment. nih.gov

Biostimulation: This approach often involves the addition of co-substrates or inducers to stimulate the metabolic pathways responsible for PCB degradation. nih.gov Biphenyl (B1667301), the parent compound of PCBs, is a common co-substrate used to induce the expression of the bph genes that encode the enzymes for PCB degradation. researchgate.netnih.govcdnsciencepub.com Repeated application of biphenyl has been shown to achieve a higher degree of degradation for some tetrachlorinated PCBs compared to a single application. cdnsciencepub.com Other strategies include analogue enrichment and rhizoremediation, which uses plants to stimulate microbial activity in the root zone (rhizosphere). nih.gov Research has shown that the soil surrounding certain trees can harbor significantly higher numbers of PCB-degrading bacteria. nih.gov

The table below summarizes findings from studies applying these strategies to PCB-contaminated soils.

| Strategy | Microorganism/Amendment | Target Compound(s) | Key Findings |

| Bioaugmentation | Burkholderia xenovorans LB400 | Aroclor 1242 (containing PCB 28) | Reduced total PCB mass in the vapor phase by 57% in bioreactors. acs.org |

| Bioaugmentation | Pseudomonas testosteroni B-356 | Aroclor 1242 | Degraded approximately 30% of Aroclor 1242 in soil microcosms under optimal conditions. cdnsciencepub.com |

| Biostimulation | Biphenyl (co-substrate) | Aroclor 1242 | The presence of biphenyl was the most critical factor affecting PCB degradation in soil. cdnsciencepub.com |

| Biostimulation | Saponin (biosurfactant) | Aroclor 1242 | Helped maintain the abundance of biphenyl dioxygenase (bphA) genes in bioaugmented treatments. acs.org |

Indigenous microbial communities in contaminated sites can adapt over time, leading to an enhanced capacity for degrading pollutants. cambridge.org The structure and function of these communities are crucial for the natural attenuation of PCBs.

Microorganisms capable of aerobic PCB degradation are diverse and include species from genera such as Rhodococcus, Burkholderia, Pseudomonas, Comamonas, and Alcaligenes. nih.govnih.govresearchgate.net In historically contaminated soils, microbial communities can form biofilms on PCB oil droplets, which increases the rate and extent of degradation. cambridge.org Studies have shown that biofilms from highly polluted soil, often dominated by Burkholderia species, are capable of transforming more highly chlorinated PCBs compared to communities from non-polluted sites. cambridge.org